N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N3O4S/c24-19(21-15-10-11-28(26,27)13-15)12-23-20(25)9-8-18(22-23)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,15H,10-13H2,(H,21,24) |
InChI Key |
VWOGUBAOKICCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of Tetrahydrothiophene and Pyridazine Moieties
The foundational approach involves sequential synthesis of the tetrahydrothiophene-1,1-dioxide and 3-(naphthalen-1-yl)-6-oxopyridazine intermediates, followed by coupling via an acetamide linker.
Tetrahydrothiophene-1,1-Dioxide Intermediate :
Oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide (30% v/v) in acetic acid at 50°C for 12 hours yields the sulfone derivative with >95% purity. Critical parameters include:
-
Molar ratio : 1:3 (amine:H₂O₂)
-
Side products : Over-oxidation to sulfonic acids avoided by controlled temperature (≤60°C).
Pyridazine Synthesis :
3-(Naphthalen-1-yl)-6-hydroxypyridazine is prepared via cyclocondensation of naphthalene-1-carbohydrazide with maleic anhydride in dimethylformamide (DMF) at 120°C. Key observations:
-
Reaction time : 8–10 hours for >80% conversion
-
Byproducts : Unreacted maleic anhydride (removed via aqueous workup).
Acetamide Coupling :
The final step employs N-methylation and amide bond formation:
-
N-Methylation of tetrahydrothiophene-3-amine sulfone using methyl iodide and potassium carbonate in acetonitrile (65% yield).
-
Reaction with 2-chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by coupling to the pyridazine intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
| Parameter | Value |
|---|---|
| Coupling Temperature | 0–5°C (initial), RT (final) |
| Catalyst | EDCI/HOBt (1.2 equiv each) |
| Solvent | DCM/THF (3:1) |
| Yield | 65–70% after chromatography |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (300 W, 150°C) reduces pyridazine cyclization time to 45 minutes with comparable yields (78–82%). Advantages include:
-
Reduced side-product formation (e.g., dimerization suppressed by rapid heating).
-
Energy efficiency (50% less solvent consumption).
One-Pot Amidation Strategy
Integrating methylation and coupling steps in a single microwave vessel improves atom economy:
-
In situ generation of the sulfone-amine intermediate.
-
Sequential addition of chloroacetyl chloride and pyridazine derivative under 100°C irradiation.
-
Total time : 2.5 hours
-
Purity : 92% (HPLC).
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Tetrahydrothiophene Derivatives
Immobilizing the tetrahydrothiophene sulfone on Wang resin enables iterative coupling:
-
Loading capacity : 0.8 mmol/g.
-
Cleavage conditions : Trifluoroacetic acid (TFA)/DCM (1:4) yields 85% free amine.
Automated Parallel Synthesis
Robotic platforms facilitate library generation by varying:
-
Acylating agents (e.g., bromoacetyl bromide for alternative linkers).
-
Pyridazine substituents (naphthalene-1-yl vs. aryl analogs).
Catalytic Asymmetric Synthesis
Enantioselective N-Methylation
Chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids achieve 88% enantiomeric excess (ee) during methylation:
-
Catalyst : O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide
-
Solvent : Toluene/water biphasic system.
Dynamic Kinetic Resolution in Amide Bond Formation
Pd(II)-catalyzed dynamic resolution during coupling produces the (R)-enantiomer preferentially (76% ee):
-
Catalyst : Pd(OAc)₂/(S)-BINAP
-
Temperature : -20°C to suppress racemization.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling tetrahydrothiophene sulfone, potassium carbonate, and pyridazine derivative for 2 hours achieves 58% yield without solvents:
-
Advantages : Eliminates VOC emissions; 90% energy reduction.
Aqueous Micellar Catalysis
Using TPGS-750-M surfactant in water enables coupling at 25°C with 70% yield:
-
Reagent compatibility : Stable to hydrolysis under micellar conditions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.49 (m, 7H, naphthalene), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 3.72 (s, 3H, SO₂CH₃).
-
HRMS : m/z 393.1698 [M+H]⁺ (calc. 393.1702).
Purity Assessment
HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min): Retention time = 12.4 min; purity ≥99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 65–70 | 95 | 24 | High |
| Microwave | 78–82 | 92 | 2.5 | Moderate |
| Solid-Phase | 85 | 98 | 48 | Low |
| Mechanochemical | 58 | 90 | 2 | High |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
-
EDCI/HOBt: $320/kg (limits large-scale use).
-
TPGS-750-M: $150/kg (economical for aqueous protocols).
Waste Stream Management
-
Classical method generates 8 L solvent waste/kg product vs. 0.5 L for mechanochemical routes.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The naphthalenyl and pyridazinone moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural features suggest it could be a candidate for drug design and discovery.
Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring and naphthalenyl-pyridazinone moiety may bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituted Pyridazinone-Acetamide Derivatives
Key Observations:
- Electron-Donating/Withdrawing Groups : Chloro (Y041-4984) and nitro (b-c) substituents increase reactivity and binding affinity through electron withdrawal, whereas methoxy () or naphthalenyl groups enhance aromatic interactions .
- Heterocyclic Modifications: Triazole-containing analogs () exhibit distinct electronic profiles compared to pyridazinone cores, affecting π-π stacking and solubility .
- Acetamide Side Chains : The target’s tetrahydrothiophene sulfone group improves hydrophilicity versus aliphatic (e.g., 4-phenylbutan-2-yl in Y041-4988) or aromatic (e.g., trifluorophenyl in ) substituents .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The compound integrates a dioxidotetrahydrothiophene moiety and a naphthalenyl-substituted pyridazinone, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 453.6 g/mol. The presence of both sulfur and nitrogen heteroatoms contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.6 g/mol |
| Structural Features | Dioxidotetrahydrothiophene, Naphthalenyl-pyridazinone |
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Reactivity : The dioxo group on the tetrahydrothiophene may facilitate nucleophilic attacks, enhancing its reactivity with biological targets.
- Cellular Interaction : Studies suggest that compounds with similar structures can interact with cellular pathways involved in apoptosis and inflammation.
Biological Activity Studies
Research on this compound has revealed promising results in various biological assays:
Anticancer Activity
In vitro studies indicate that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines. For example, compounds structurally related to this compound have shown:
-
Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in K562 leukemia cells through mitochondrial pathways.
Compound IC50 (µM) Mechanism Compound A 0.52 Apoptosis induction Compound B 0.34 Cell cycle arrest
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of similar compounds:
- IL-6 Inhibition : Compounds related to this compound significantly reduced interleukin 6 (IL-6) levels in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have documented the biological activity of compounds similar to this compound:
Study on Anticancer Properties
In a study evaluating the effects of related compounds on various cancer cell lines, it was found that:
- Compound X demonstrated an IC50 of 22.6 µM against breast cancer cells, showing significant promise as a lead compound for further development.
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of similar compounds indicated:
"The tested compounds exhibited a dose-dependent reduction in IL-6 levels, confirming their potential as anti-inflammatory agents."
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Oxidation of tetrahydrothiophene derivatives to introduce the sulfone group (e.g., using hydrogen peroxide or potassium permanganate) .
- Step 2 : Cyclization to form the pyridazinone core under reflux conditions with catalysts like copper acetate .
- Step 3 : Coupling reactions (e.g., 1,3-dipolar cycloaddition) to attach the naphthyl group and acetamide moiety .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield. Continuous flow reactors may enhance scalability and purity .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
| Technique | Purpose | Key Data |
|---|---|---|
| NMR | Confirm connectivity of sulfone, pyridazinone, and naphthyl groups | Chemical shifts (δ): ~2.5–3.5 ppm (tetrahydrothiophene protons), ~7.5–8.5 ppm (naphthyl aromatic protons) |
| HRMS | Verify molecular formula | Exact mass matching calculated [M+H]+ (e.g., ~420–450 g/mol range) |
| IR | Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹) |
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases due to structural similarity to known inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., chlorophenyl vs. naphthyl derivatives) to identify critical functional groups .
- Meta-Analysis : Use public databases (e.g., ChEMBL) to contextualize results against structurally similar compounds .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methods :
| Technique | Application | Example Data |
|---|---|---|
| X-ray Crystallography | Determine binding mode with enzymes (e.g., kinases) | Resolution ≤2.0 Å for ligand-protein complexes |
| Molecular Dynamics (MD) | Simulate binding stability | RMSD <2.0 Å over 100 ns simulations |
| Surface Plasmon Resonance (SPR) | Measure binding kinetics | KD values in nM-µM range |
Q. How do reaction solvent and catalyst choices influence regioselectivity in pyridazinone functionalization?
- Case Study :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyridazinone C-3 position .
- Catalysts : Copper(I) catalysts in click chemistry improve yield of triazole-linked analogs (e.g., 80% yield vs. 50% without catalyst) .
- Data Contradictions : Conflicting reports on C-5 vs. C-3 reactivity can arise from solvent polarity and temperature gradients .
Q. What strategies mitigate degradation during long-term stability studies?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
